![molecular formula C29H26ClFN4O5S B601158 N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[hydroxy[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine CAS No. 1360431-86-2](/img/structure/B601158.png)
N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[hydroxy[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine
Descripción general
Descripción
N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[hydroxy[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine, also known by its chemical name N-[[5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methyl]-N-(2-methylsulfonylethyl)hydroxylamine, is a complex organic compound with a molecular formula of C29H26ClFN4O5S and a molecular weight of 597.07 g/mol . This compound has garnered significant attention in scientific research due to its potential therapeutic and environmental applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[hydroxy[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving anthranilic acid derivatives and appropriate aldehydes.
Introduction of the Furan Ring: The furan ring is introduced via a cyclization reaction, typically using furan-2-carboxylic acid as a starting material.
Attachment of the Aniline Derivative: The aniline derivative is attached through a nucleophilic substitution reaction, where the chloro group on the quinazoline core is replaced by the aniline derivative.
Final Coupling and Functionalization: The final step involves coupling the intermediate with N-(2-methylsulfonylethyl)hydroxylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[hydroxy[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and alcohols under basic or neutral conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds .
Aplicaciones Científicas De Investigación
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Its mechanism often involves the inhibition of specific kinases that are crucial for tumor growth and proliferation.
Case Study
A study published in PubChem reported that derivatives of quinazolinamine compounds exhibit significant activity against cancer cell lines, including breast and lung cancer. The presence of the methoxy group is believed to enhance bioactivity by improving solubility and interaction with biological targets .
Anticonvulsant Properties
Research indicates that similar compounds have shown anticonvulsant effects in animal models, suggesting potential therapeutic applications in epilepsy treatment.
Case Study
In a study on thiazole-bearing molecules, it was noted that modifications to the quinazolinamine structure could lead to enhanced anticonvulsant activity. The structure's electron-withdrawing groups, such as chlorine and fluorine, were found to be critical for efficacy .
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains, showing promising results.
Case Study
Research highlighted in PubChem indicates that quinazolinamine derivatives possess antimicrobial activity due to their ability to disrupt bacterial cell wall synthesis .
Data Table: Summary of Applications
Mecanismo De Acción
The mechanism of action of N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[hydroxy[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine involves its interaction with specific molecular targets, such as kinases and enzymes involved in cellular signaling pathways. The compound binds to the active sites of these targets, inhibiting their activity and thereby modulating various biological processes. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Lapatinib: A dual kinase inhibitor used in cancer treatment.
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.
Erlotinib: Another EGFR inhibitor with similar applications in oncology.
Uniqueness
N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[hydroxy[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine is unique due to its specific molecular structure, which allows for selective inhibition of certain kinases and enzymes. This selectivity can result in fewer side effects and improved therapeutic efficacy compared to other similar compounds.
Actividad Biológica
N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[hydroxy[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine, commonly referred to as a derivative of lapatinib, is a compound with significant biological activity, particularly in the context of cancer treatment. This article reviews its molecular characteristics, biological mechanisms, and therapeutic implications based on recent studies.
Molecular Characteristics
- Molecular Formula : C37H37ClFN6O4
- Molecular Weight : 684.179 g/mol
- IUPAC Name : N-[2-[[5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methylamino]ethyl]-1-Lambda1-oxidanyl-2,2,5,5-tetramethylpyrrole-3-carboxamide
- CAS Number : 1415561-66-8
This compound primarily functions as a dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are critical in the signaling pathways that promote cell proliferation and survival in various cancers. By inhibiting these pathways, the compound can induce apoptosis in cancer cells.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity across various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MV4-11 (acute leukemia) | 0.3 | Inhibition of MEK1/2 kinases, downregulation of pERK |
MOLM13 (acute leukemia) | 1.2 | Induction of apoptosis through EGFR/HER2 inhibition |
A431 (epidermoid carcinoma) | <1.0 | Cell cycle arrest at G0/G1 phase |
Case Studies
- Study on Lapatinib Derivatives : A study published in Cancer Research highlighted the effectiveness of lapatinib derivatives, including this compound, against HER2-positive breast cancer cells. The results indicated that these compounds significantly inhibited tumor growth in xenograft models.
- Combination Therapy : Research has shown that combining this quinazolinamine derivative with other chemotherapeutic agents enhances its efficacy. For instance, a combination with paclitaxel resulted in synergistic effects against resistant cancer cell lines.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability and a favorable half-life for sustained therapeutic effects. Studies suggest that peak plasma concentrations are achieved within 1–3 hours post-administration.
Safety and Toxicity
Toxicological assessments have shown that while the compound exhibits potent antitumor activity, it also presents potential side effects typical of EGFR inhibitors, including skin rash and gastrointestinal disturbances. Long-term studies are ongoing to better understand its safety profile.
Propiedades
IUPAC Name |
N-[[5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methyl]-N-(2-methylsulfonylethyl)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O5S/c1-41(37,38)12-11-35(36)16-23-7-10-27(40-23)20-5-8-26-24(14-20)29(33-18-32-26)34-22-6-9-28(25(30)15-22)39-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,36H,11-12,16-17H2,1H3,(H,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGSOXVHSRJVIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN(CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClFN4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360431-86-2 | |
Record name | 4-Quinazolinamine, N-(3-chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-(5-((hydroxy(2-(methylsulfonyl)ethyl)amino)methyl)-2-furanyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360431862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-QUINAZOLINAMINE, N-(3-CHLORO-4-((3-FLUOROPHENYL)METHOXY)PHENYL)-6-(5-((HYDROXY(2-(METHYLSULFONYL)ETHYL)AMINO)METHYL)-2-FURANYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62B2FT6RF5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.